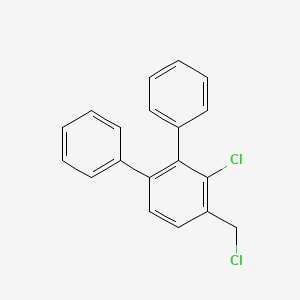
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is an organic compound with the molecular formula C15H12Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 1 positions, and two phenyl groups are attached at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene typically involves the chlorination of 3,4-diphenylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of phenyl-substituted derivatives.
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
科学研究应用
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The phenyl groups provide stability to the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(chloromethyl)benzene
- 3,4-Dichlorotoluene
- 2,3-Dichlorobenzyl chloride
Uniqueness
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and stability. The compound’s structure allows for selective reactions at specific positions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C19H14Cl2 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC 名称 |
2-chloro-1-(chloromethyl)-3,4-diphenylbenzene |
InChI |
InChI=1S/C19H14Cl2/c20-13-16-11-12-17(14-7-3-1-4-8-14)18(19(16)21)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI 键 |
NONCGAHJPGXHQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)CCl)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


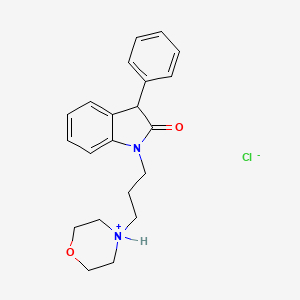

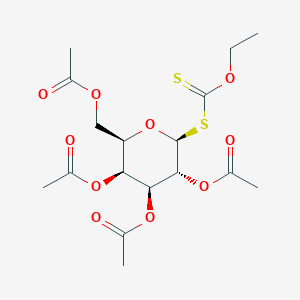

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
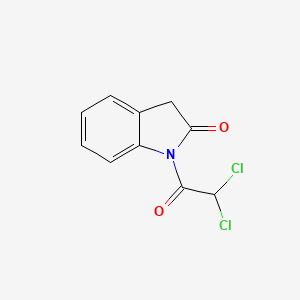


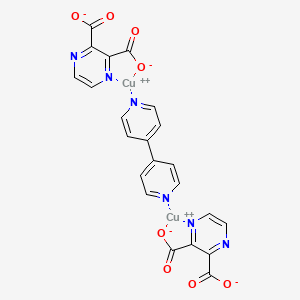
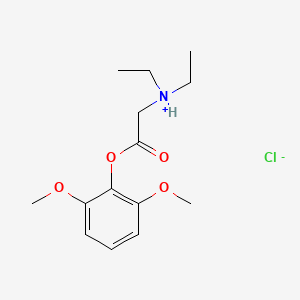
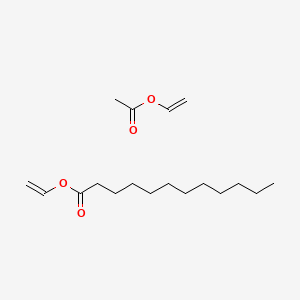
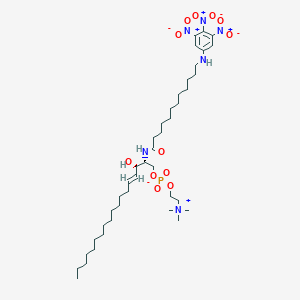
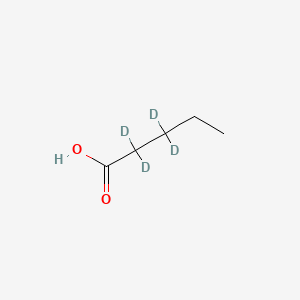
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
